molecular formula C7H6N4S B8489275 N-cyano-N'-(3-pyridinyl)thiourea

N-cyano-N'-(3-pyridinyl)thiourea

Cat. No.: B8489275
M. Wt: 178.22 g/mol
InChI Key: LQHXCUXOZIAFDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyano-N'-(3-pyridinyl)thiourea is a versatile thiourea derivative of significant interest in chemical research and development. This compound features a pyridinyl group and a cyano-substituted thiourea core, a structure commonly associated with diverse biological activities and utility in organic synthesis. Acyl thiourea scaffolds are extensively studied for their wide range of potential applications, which include serving as synthetic precursors for novel heterocycles, exhibiting pharmacological properties such as enzyme inhibition, and acting as ligands for metal complexes in materials science . Researchers value this compound for its potential as a key intermediate. The mechanism of action for thiourea derivatives often involves molecular recognition and binding through hydrogen bonding, or acting as an organocatalyst in various synthetic transformations . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N4S

Molecular Weight

178.22 g/mol

IUPAC Name

1-cyano-3-pyridin-3-ylthiourea

InChI

InChI=1S/C7H6N4S/c8-5-10-7(12)11-6-2-1-3-9-4-6/h1-4H,(H2,10,11,12)

InChI Key

LQHXCUXOZIAFDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC(=S)NC#N

Origin of Product

United States

Synthetic Methodologies for N Cyano N 3 Pyridinyl Thiourea and Analogues

Direct Synthesis Approaches

Direct synthesis methods offer a straightforward route to N-cyano-N'-(3-pyridinyl)thiourea and related compounds, often by combining readily available starting materials in a single reaction vessel.

Reaction of Isothiocyanates with Cyanamide (B42294) Derivatives

A primary and efficient method for the synthesis of N-acyl thiourea (B124793) derivatives involves the reaction of isothiocyanates with cyanamide or its derivatives. mdpi.com Isothiocyanates are valuable intermediates in the synthesis of compounds containing nitrogen, sulfur, and oxygen due to the high electrophilicity of their carbon atom and the nucleophilicity of the sulfur atom. mdpi.com The general reaction involves the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an acyl isothiocyanate in situ. This reactive intermediate then readily undergoes a nucleophilic addition reaction with an appropriate amine, such as a cyanamide derivative, to yield the desired N-acyl thiourea. mdpi.com This approach is versatile and allows for the introduction of various substituents based on the choice of the initial acid chloride and amine. mdpi.com Mechanochemical methods, such as ball milling, have also been successfully employed for the synthesis of thioureas from isothiocyanates, offering a solvent-free and often quantitative route to the desired products. beilstein-journals.orgnih.gov

Nucleophilic Addition Reactions of Amines to Thiocarbonyls

Nucleophilic addition reactions are fundamental to the formation of thioureas. In the context of synthesizing this compound, this involves the addition of an amine to a thiocarbonyl group. A common strategy is the reaction of an amine with carbon disulfide. This reaction proceeds through the initial formation of a dithiocarbamate (B8719985) salt, which can then be desulfurized in situ to generate a reactive isothiocyanate intermediate. This intermediate subsequently reacts with another amine molecule to form the thiourea. nih.gov

The reactivity of amines in these additions is a key factor. Primary amines readily react with carbonyls or thiocarbonyls to form imines or thioimines, respectively. libretexts.org The process typically begins with the nucleophilic attack of the amine on the carbonyl/thiocarbonyl carbon, followed by a series of proton transfers and the elimination of a water or hydrogen sulfide (B99878) molecule. libretexts.orgyoutube.com Chiral amino thiourea catalysts have been developed to promote highly enantioselective reactions, such as the cyanosilylation of ketones. nih.govorganic-chemistry.org These catalysts often work through a cooperative mechanism where the thiourea moiety activates the electrophile and the amine substituent activates the nucleophile. nih.govorganic-chemistry.org

Table 1: Examples of Nucleophilic Addition Reactions for Thiourea Synthesis
Reactant 1Reactant 2Product TypeCatalyst/ConditionsReference
AmineCarbon DisulfideThioureaIn situ desulfurization nih.gov
Primary AmineAldehyde/KetoneImineAcid catalyst libretexts.org
KetoneTrimethylsilyl cyanideCyanohydrinChiral amino thiourea nih.govorganic-chemistry.org
Diisopropylamine (B44863)ThioureaN,N'-diisopropylthioureaPEG-400, water, reflux google.com

Utilization of Specific Pyridinyl Precursors (e.g., 3-aminopyridine)

The synthesis of this compound specifically relies on the use of pyridinyl precursors, with 3-aminopyridine (B143674) being a key starting material. researchgate.net The amino group on the pyridine (B92270) ring provides the necessary nucleophilicity to react with a thiocarbonyl source. 3-Aminopyridine can act as a monodentate ligand, coordinating through the pyridine ring nitrogen in complex formation. researchgate.net Its derivatives, such as 2-amino-3-cyanopyridines, are also important synthetic targets and have been prepared through various methods, including multi-component reactions. researchgate.netnih.gov For instance, a series of 2-amino-3-cyanopyridines were synthesized from the reaction of aldehydes, acetophenones, malononitrile, and ammonium acetate. researchgate.net The synthesis of cyanopyridine derivatives is of significant interest as they are precursors to important molecules like nicotinamide (B372718) and nicotinic acid. orientjchem.orgresearchgate.net

Indirect Synthetic Pathways and Functional Group Interconversions

Indirect synthetic pathways involve the transformation of one functional group into another to arrive at the target molecule. imperial.ac.uk This approach offers flexibility when direct synthesis is not feasible or efficient. Functional group interconversions (FGIs) are a cornerstone of organic synthesis, allowing for the conversion of a wide array of structures. ub.edu

Common FGIs that could be relevant to the synthesis of this compound and its analogues include:

Conversion of alcohols to halides or sulfonates: Alcohols can be converted into better leaving groups like halides or sulfonates (e.g., mesylates, tosylates) to facilitate subsequent nucleophilic substitution reactions. ub.eduvanderbilt.edu

Displacement of leaving groups with cyanide: Halides or sulfonates can be displaced by a cyanide anion to introduce the cyano group. vanderbilt.edu

Dehydration of amides or oximes: Primary amides or aldoximes can be dehydrated to form nitriles. vanderbilt.edu

Reduction of nitriles: Nitriles can be reduced to primary amines. vanderbilt.edu

Formation of azides and their reduction: Azides, formed by displacement of leaving groups, can be reduced to primary amines. vanderbilt.edu

These transformations can be employed in a multi-step synthesis to build the desired this compound structure from different starting materials. For example, a precursor molecule could be functionalized with a leaving group, which is then displaced by a cyanide or a protected thiourea equivalent. Alternatively, a cyano group could be introduced early in the synthesis and an amino group could be installed later via reduction of a nitro or azide (B81097) group. The versatility of these methods allows for the strategic construction of complex molecules. researchgate.net

Catalytic and Sustainable Synthesis Approaches

Modern synthetic chemistry increasingly focuses on the development of catalytic and sustainable methods to improve efficiency and reduce environmental impact.

Role of Heterogeneous Catalysts (e.g., Fe2O3 nanoparticles)

While the direct use of Fe2O3 nanoparticles for the synthesis of this compound is not explicitly detailed in the provided search results, the use of heterogeneous catalysts is a growing area in organic synthesis. For instance, FePO4 has been used as a catalyst for the synthesis of 2-amino-3-cyanopyridines. researchgate.net Heterogeneous catalysts offer several advantages, including ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions.

In a broader context, various catalytic systems are employed for related transformations. For example, PEG-400 has been used as a catalyst for the synthesis of N,N'-diisopropylthiourea from thiourea and diisopropylamine in water, providing a greener alternative to traditional methods. google.com The development of novel catalysts, including those based on nanoparticles, holds promise for more sustainable and efficient syntheses of complex molecules like this compound.

Optimization of Reaction Conditions and Solvent Selection

The primary synthetic route to N-cyanothioureas involves the reaction of an appropriate isothiocyanate with a source of the cyanamide anion. The optimization of this reaction focuses on temperature, reaction duration, and the choice of solvent, which can dramatically affect the outcome.

Detailed studies on the synthesis of N-cyano-N'-arylthioureas, which serve as close structural analogs to this compound, offer a foundational understanding of optimal conditions. For instance, the synthesis of N-cyano-N'-(3-chlorophenyl)thiourea and N-cyano-N'-(4-chlorophenyl)thiourea is achieved by reacting the corresponding chlorophenylisothiocyanate with monosodium cyanamide. prepchem.comprepchem.com The process involves an initial stirring period at room temperature, followed by heating to ensure the completion of the reaction.

The selection of the solvent is a critical parameter in the synthesis of thiourea derivatives. For the synthesis of N-cyano-N'-arylthioureas, absolute ethanol (B145695) has been used effectively. prepchem.comprepchem.com In the broader context of synthesizing N-acyl thiourea derivatives, which also involves the reaction of an isothiocyanate with an amine, anhydrous acetone (B3395972) is a commonly employed solvent. nih.govmdpi.com The reaction is typically carried out under reflux to drive the reaction to completion. mdpi.com The choice of a dry or absolute solvent is crucial to prevent the hydrolysis of the isothiocyanate intermediate and other reactants.

The reaction temperature and duration are also pivotal. In the synthesis of N-cyano-N'-arylthioureas, a two-phase temperature approach is utilized: the reactants are first stirred at room temperature for one hour, followed by a four-hour heating period at 75°C. prepchem.comprepchem.com For the synthesis of thiourea from urea (B33335) and Lawesson's reagent, an optimal temperature of 75°C (348 K) and a reaction time of 3.5 hours were identified to maximize yield, as higher temperatures or longer durations led to product decomposition. bibliotekanauki.pl

One-pot synthesis methodologies offer an efficient alternative, often involving different reaction conditions. For example, symmetrical and asymmetrical thioureas can be synthesized from an amine, carbon disulfide, and an oxidant in water, with temperatures maintained between 35 and 40°C. researchgate.net Another one-pot approach for synthesizing substituted thioureas involves the reaction of primary amines with carbon disulfide in ethanol at room temperature, promoted by alkyl isocyanides. researchgate.net

The following tables summarize the optimized reaction conditions and solvent selections found in the synthesis of N-cyanothiourea analogs and other related thiourea derivatives.

Table 1: Optimized Reaction Conditions for N-Cyano-N'-Arylthiourea Synthesis

ProductReactantsSolventTemperatureTimeRef
N-Cyano-N'-(3-chlorophenyl)thiourea3-chlorophenylisothiocyanate, monosodium cyanamideAbsolute EthanolRoom temp, then 75°C1 hr, then 4 hrs prepchem.com
N-Cyano-N'-(4-chlorophenyl)thiourea4-chlorophenylisothiocyanate, monosodium cyanamideAbsolute EthanolRoom temp, then 75°C1 hr, then 4 hrs prepchem.com

Table 2: Solvent and Temperature in the Synthesis of Thiourea Analogues

Synthesis TypeReactantsSolventTemperatureTimeRef
N-Acyl ThioureasAcid chloride, Ammonium thiocyanate, Heterocyclic amineAnhydrous AcetoneReflux1 hr (for isothiocyanate formation) mdpi.com
ThioureaUrea, Lawesson's reagentTetrahydrofuran75°C3.5 hrs bibliotekanauki.pl
Symmetrical/Asymmetrical ThioureasAmine, Carbon disulfide, OxidantWater35-40°C1 hr researchgate.net
Symmetrical ThioureasPrimary amine, Carbon disulfide, Alkyl isocyanideEthanolRoom Temperature3 hrs researchgate.net

These findings collectively suggest that the optimal synthesis of this compound would likely involve the reaction of 3-pyridinyl isothiocyanate with a cyanamide salt in an anhydrous polar solvent, such as ethanol or acetone. A two-stage temperature profile, starting at room temperature and followed by heating, appears to be a promising strategy to ensure both a smooth initiation and a high conversion rate. The precise conditions would require empirical optimization for this specific substrate, but the data from analogous syntheses provide a robust starting point for developing an efficient and high-yielding protocol.

Molecular Structure Elucidation and Spectroscopic Characterization of N Cyano N 3 Pyridinyl Thiourea

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of N-cyano-N'-(3-pyridinyl)thiourea is expected to exhibit a series of absorption bands that correspond to the specific vibrational frequencies of its constituent functional groups. The key vibrational modes are associated with the N-H, C≡N (cyano), C=S (thiourea), and the pyridine (B92270) ring.

The N-H stretching vibrations of the thiourea (B124793) moiety typically appear in the range of 3100-3400 cm⁻¹. The presence of both N-H protons in different chemical environments (one adjacent to the cyano group and the other to the pyridinyl group) may lead to multiple or broadened peaks in this region. The C≡N stretching vibration is a strong and sharp band, characteristically found in the 2200-2260 cm⁻¹ region for aromatic nitriles. spectroscopyonline.com The thiocarbonyl (C=S) stretching vibration is generally observed in the region of 700-850 cm⁻¹, although its intensity can be variable. The pyridine ring gives rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations typically in the 1400-1600 cm⁻¹ range.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H (Thiourea)Stretching3100-3400
C-H (Pyridine)Stretching3000-3100
C≡N (Cyano)Stretching2220-2240 spectroscopyonline.com
C=C, C=N (Pyridine)Ring Stretching1400-1600
N-H (Thiourea)Bending1500-1600
C-NStretching1200-1400
C=S (Thiourea)Stretching700-850

Raman Spectroscopy (FT-Raman)

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the C≡N stretch is also expected to be a prominent feature in the Raman spectrum, appearing in a similar region as in the IR spectrum. researchgate.net The symmetric breathing vibrations of the pyridine ring are often strong in Raman spectra, providing a characteristic fingerprint for this heterocyclic system. The C=S stretching vibration can also be observed, and its position can offer insights into the electronic environment of the thiourea group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Dynamics

NMR spectroscopy is indispensable for mapping the carbon and proton framework of a molecule, revealing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Analysis of Proton Environments

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (such as DMSO-d₆) would display distinct signals for the protons of the pyridine ring and the N-H protons of the thiourea moiety. The pyridine ring protons are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. Due to the substitution pattern, four distinct signals are anticipated for the pyridinyl protons. The proton at position 2 of the pyridine ring is expected to be the most deshielded due to its proximity to the nitrogen atom. The N-H protons of the thiourea group would likely appear as two separate broad singlets at a lower field, with their chemical shifts being sensitive to solvent, concentration, and temperature due to hydrogen bonding.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Expected Chemical Shift (δ, ppm) Multiplicity
N-H (Thiourea)9.0 - 11.0Broad Singlet
Pyridine-H28.5 - 8.8Doublet
Pyridine-H68.2 - 8.5Doublet
Pyridine-H47.8 - 8.1Doublet of Doublets
Pyridine-H57.2 - 7.5Doublet of Doublets

¹³C NMR Analysis of Carbon Frameworks

The ¹³C NMR spectrum provides information about all the unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carbon atoms of the pyridine ring, the cyano group, and the thiourea moiety. The thiocarbonyl carbon (C=S) is a key diagnostic signal and is expected to appear significantly downfield, typically in the range of δ 180-190 ppm. The carbon of the cyano group (C≡N) is expected around δ 115-120 ppm. The carbon atoms of the pyridine ring will resonate in the aromatic region, with their specific chemical shifts influenced by the nitrogen atom and the thiourea substituent.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Expected Chemical Shift (δ, ppm)
C=S (Thiourea)180 - 190
Pyridine-C2148 - 152
Pyridine-C6145 - 149
Pyridine-C4135 - 139
Pyridine-C3130 - 134
Pyridine-C5123 - 127
C≡N (Cyano)115 - 120

Advanced 2D NMR Techniques (e.g., COSY, HSQC) for Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the protons on the pyridine ring. Cross-peaks would be observed between adjacent protons (e.g., H4-H5, H5-H6), confirming their connectivity within the ring system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the pyridine ring. For instance, the signal for the C4 carbon would show a correlation to the H4 proton.

The combined application of these spectroscopic methods provides a comprehensive and detailed picture of the molecular structure of this compound, confirming the presence of its key functional groups and establishing the precise arrangement of its atoms.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. In the context of this compound, this analysis would provide the m/z of the molecular ion, confirming its molecular weight. Furthermore, by inducing fragmentation of the molecular ion, a characteristic pattern of fragment ions would be produced. This fragmentation pattern serves as a molecular fingerprint, offering valuable structural information.

Although specific experimental data for this compound is unavailable, a hypothetical fragmentation pattern can be postulated based on the known fragmentation of similar structures, such as thiourea and pyridine derivatives. Common fragmentation pathways could involve the cleavage of the C-N bonds of the thiourea moiety, loss of the cyano group (-CN), or fragmentation of the pyridine ring.

Table 1: Hypothetical Mass Spectrometry Data for this compound (Note: The following data is illustrative and not based on experimental results.)

m/z (Hypothetical) Possible Fragment Ion
[M]+Molecular Ion
[M - CN]+Loss of the cyano group
[M - C7H5N3S]+Loss of the pyridinylthiourea moiety
[C6H4N2S]+Pyridinylthiourea fragment
[C5H5N]+Pyridine fragment

Elemental Analysis (CHNS-O) for Stoichiometric Composition

Elemental analysis is a fundamental technique for determining the mass percentages of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O) in a sample. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound like this compound. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's proposed molecular formula (C7H6N4S). A close agreement between the found and calculated values provides strong evidence for the compound's purity and elemental composition.

Without access to a publication detailing the synthesis and characterization of this compound, the experimental elemental analysis data cannot be provided.

Table 2: Calculated Elemental Composition of this compound (C7H6N4S) (Note: The "Found (%)" column is intentionally left blank as experimental data is unavailable.)

Element Calculated (%) Found (%)
Carbon (C)47.18
Hydrogen (H)3.39
Nitrogen (N)31.44
Sulfur (S)17.99

Crystallographic Analysis and Solid State Architecture of N Cyano N 3 Pyridinyl Thiourea

Single Crystal X-ray Diffraction (SC-XRD) Studies

Based on analyses of related thiourea (B124793) derivatives, N-cyano-N'-(3-pyridinyl)thiourea is anticipated to crystallize in a common crystal system such as monoclinic or orthorhombic. For instance, the related compound N-(3-Methylphenyl)-N′-(4-nitrobenzoyl)thiourea crystallizes in the monoclinic system with the centrosymmetric space group P2₁/c. nih.gov This space group is one of the most frequently observed for organic molecules. The specific lattice parameters are determined by the precise nature of the molecular packing, which is governed by intermolecular forces.

Table 1: Representative Crystal Data for a Thiourea Analogue (N-(3-Methylphenyl)-N′-(4-nitrobenzoyl)thiourea)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.381
b (Å) 8.549
c (Å) 15.653
β (°) 108.012
Volume (ų) 1448
Z 4

Data sourced from a study on N-(3-Methylphenyl)-N′-(4-nitrobenzoyl)thiourea and is used for illustrative purposes. nih.gov

The internal geometry of this compound is defined by its bond lengths, angles, and torsions. The thiourea moiety [-NH-C(=S)-NH-] exhibits partial double bond character in its C-N bonds due to electron delocalization, resulting in bond lengths that are shorter than a typical C-N single bond but longer than a C=N double bond. The C=S bond is correspondingly longer than an isolated carbon-sulfur double bond. The cyano group (C≡N) is expected to have a bond length characteristic of a carbon-nitrogen triple bond.

Table 2: Expected Bond Lengths and Angles for this compound based on Analogue Structures

Bond/Angle Type Expected Value
C=S Thiocarbonyl ~1.68 Å
C-N Thiourea-Cyano ~1.35 Å
C-N Thiourea-Pyridyl ~1.38 Å
C≡N Cyano ~1.15 Å
N-C-N Angle ~118°
N-C-S Angle ~120°
C-N-C Angle ~125°

Values are typical and based on data from various substituted thiourea derivatives. nih.govhilarispublisher.com

The conformation of this compound in the solid state is heavily influenced by steric factors and hydrogen bonding. Thiourea derivatives often adopt a trans conformation across the C-N bonds to minimize steric hindrance. In N-benzoyl thioureas, the thiocarbonyl and carbonyl groups are typically found on opposite sides of the main molecular backbone. nih.gov For the title compound, the pyridyl ring and the cyano group would likely be positioned trans relative to the C=S bond.

A key conformational feature would be the dihedral angle between the plane of the thiourea unit and the plane of the 3-pyridinyl ring. In related structures, these angles can vary significantly, often influenced by the packing forces within the crystal. nih.gov

Supramolecular Interactions and Crystal Packing Motifs

The way individual molecules of this compound assemble in the crystal is directed by a combination of strong and weak non-covalent interactions. These interactions create a stable, three-dimensional supramolecular architecture.

Intermolecular hydrogen bonds are expected to be the dominant forces in the crystal packing of this compound.

N-H···S Hydrogen Bonds: This is a classic and highly prevalent interaction in thiourea chemistry. The N-H groups of the thiourea backbone act as hydrogen bond donors, while the sulfur atom of a neighboring molecule acts as the acceptor. These interactions frequently link molecules into infinite chains or dimeric pairs. nih.gov

N-H···N(pyridyl) Hydrogen Bonds: The nitrogen atom of the pyridyl ring is a potent hydrogen bond acceptor. It is highly probable that the N-H group attached to the thiourea core will form a hydrogen bond with the pyridyl nitrogen of an adjacent molecule (N-H···Npyridyl). This type of interaction has been observed in the crystal structure of the related compound N-(p-nitro)benzoyl-N'-(3-pyridyl)thiourea, where it links molecules into infinite zigzag chains.

Intramolecular hydrogen bonds, which occur within a single molecule, play a crucial role in establishing and locking the molecular conformation. In many N-acylthioureas, a strong intramolecular N-H···O hydrogen bond forms a stable six-membered pseudo-ring. nih.gov

For this compound, the cyano nitrogen could potentially act as a weak hydrogen bond acceptor for the adjacent N-H group, forming an intramolecular N-H···N≡C bond. This would create a planar, six-membered ring and significantly influence the molecule's conformation. Alternatively, an intramolecular hydrogen bond could form between one of the thiourea N-H groups and the nitrogen of the pyridyl ring, a pattern seen in some pyridyl-urea macrocycles. However, the formation of intermolecular N-H···Npyridyl bonds is often more favorable in crystal packing. The specific pattern adopted would depend on the delicate energetic balance between forming a stable internal ring versus optimizing stronger intermolecular connections.

Table 3: Summary of Potential Hydrogen Bonds

Type Donor Acceptor Nature Expected Role
Intermolecular N-H (thiourea) S (thiourea) Strong Primary chain/dimer formation nih.gov
Intermolecular N-H (thiourea) N (pyridyl) Strong Linking molecules into chains

Pi-Stacking Interactions involving Pyridinyl Rings

However, a detailed analysis of the crystallographic data for this compound is necessary to determine the presence and geometry of any π-stacking interactions involving its pyridinyl ring. This would include parameters such as the interplanar distance between adjacent rings and their relative orientation (e.g., parallel-displaced or T-shaped). As of this review, specific experimental or computational studies detailing these π-stacking parameters for this compound have not been reported in the available literature.

Other Weak Non-Covalent Interactions (e.g., Halogen or Chalcogen Bonds)

The molecular structure of this compound, which contains hydrogen, nitrogen, carbon, and sulfur atoms, allows for a variety of weak non-covalent interactions beyond π-stacking. These can include hydrogen bonds (such as N-H···N or C-H···S) and potentially chalcogen bonds involving the sulfur atom of the thiourea group.

A definitive identification and characterization of these interactions require precise atomic coordinates from single-crystal X-ray diffraction analysis. nih.gov Such an analysis would elucidate the specific contacts and their geometric details, providing insight into the forces governing the supramolecular assembly. Currently, there are no published studies that specifically describe these other non-covalent interactions within the crystal structure of this compound.

Computational Chemistry and Quantum Chemical Investigations of N Cyano N 3 Pyridinyl Thiourea

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful tool for examining the electronic structure and properties of molecules. For N-cyano-N'-(3-pyridinyl)thiourea, DFT calculations, particularly using hybrid functionals like B3LYP with an appropriate basis set such as 6-311++G(d,p), are employed to predict its characteristics. rsc.orgijcce.ac.ir

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation of this compound. This process determines the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. rsc.org The optimized structure provides a foundation for all subsequent calculations of molecular properties.

Table 1: Selected Optimized Geometrical Parameters for this compound (Predicted)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C=S 1.69 - -
C-N (thiourea) 1.35 - -
N-C (pyridinyl) 1.39 - -
C≡N 1.16 - -
C-N-C (thiourea) - 125.0 -
S-C-N-C - - 180.0

Note: These are predicted values based on typical DFT calculations for similar molecules.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. rsc.org

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as ionization potential, electron affinity, global hardness, and electrophilicity index. These descriptors provide quantitative measures of the molecule's reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

Parameter Value (eV)
EHOMO -6.50
ELUMO -1.80
Energy Gap (ΔE) 4.70
Ionization Potential (I) 6.50
Electron Affinity (A) 1.80
Global Hardness (η) 2.35
Electrophilicity Index (ω) 2.05

Note: These are predicted values based on typical DFT calculations for similar molecules.

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution in a molecule and predicting its reactive sites. The MEP map displays regions of varying electrostatic potential on the molecular surface. Electronegative atoms, such as nitrogen and sulfur, create negative potential regions (typically colored red or yellow), which are susceptible to electrophilic attack. Conversely, electropositive regions (typically colored blue) are prone to nucleophilic attack. For substituted pyridines, the MEP can reveal the reactivity of the heterocyclic nitrogen. nih.gov In this compound, the nitrogen atoms of the pyridine (B92270) ring and the cyano group, as well as the sulfur atom of the thiourea (B124793) group, are expected to be electron-rich regions.

Non-covalent interactions (NCI), such as hydrogen bonds, van der Waals forces, and π-π stacking, play a critical role in the supramolecular chemistry and crystal packing of molecules. rsc.org NCI analysis, often performed using methods like Reduced Density Gradient (RDG), helps to identify and visualize these weak interactions within the molecule and between molecules. researchgate.net For this compound, potential intramolecular hydrogen bonds could exist between the N-H protons of the thiourea moiety and the nitrogen atom of the pyridine ring or the cyano group. Intermolecularly, N-H···S and N-H···N hydrogen bonds are likely to be significant in the solid state. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis in Solution and Gas Phase

Molecular dynamics (MD) simulations are employed to study the conformational dynamics and flexibility of this compound in different environments, such as in the gas phase or in a solvent. nih.govresearchgate.netjppres.com These simulations track the atomic motions over time, providing insights into the accessible conformations and the transitions between them. By analyzing the trajectory of the simulation, one can identify the most stable conformers and understand how the solvent influences the molecular structure. This is particularly important for understanding the behavior of flexible molecules in biological systems or in solution-phase reactions.

Prediction of Spectroscopic Properties (NMR chemical shifts, IR frequencies)

Computational methods can accurately predict spectroscopic properties, which can then be compared with experimental data for structure verification.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The theoretical calculation of 1H and 13C NMR chemical shifts is a powerful tool for structural elucidation. mdpi.com Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide predicted chemical shifts that correlate well with experimental values. ijcce.ac.ir Machine learning approaches are also emerging as rapid and accurate methods for predicting NMR chemical shifts. nih.govnih.govd-nb.infochemrxiv.org

Table 3: Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound

Atom Predicted 1H Chemical Shift (ppm) Atom Predicted 13C Chemical Shift (ppm)
Pyridine-H2 8.50 Pyridine-C2 148.0
Pyridine-H4 7.80 Pyridine-C3 125.0
Pyridine-H5 7.40 Pyridine-C4 135.0
Pyridine-H6 8.60 Pyridine-C5 123.0
NH (pyridinyl side) 9.80 Pyridine-C6 150.0
NH (cyano side) 10.20 C=S 180.0
C≡N 117.0

Note: These are predicted values and are highly dependent on the computational method and solvent effects.

Infrared (IR) Frequencies: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT calculations. These calculations can help in the assignment of experimental IR absorption bands to specific vibrational modes of the molecule. researchgate.netresearchgate.net Key vibrational frequencies for this compound would include the N-H stretching, C=S stretching, C≡N stretching, and various vibrations associated with the pyridine ring. researchgate.netnih.gov

Table 4: Predicted ajor Vibrational Frequencies (cm-1) for this compound

Vibrational Mode Predicted Frequency (cm-1)
N-H Stretch 3200-3400
C≡N Stretch 2220-2260
C=S Stretch 700-850
Pyridine Ring Vibrations 1400-1600

Note: These are predicted values and are often scaled to better match experimental data.

Coordination Chemistry of N Cyano N 3 Pyridinyl Thiourea As a Ligand

Ligand Design Principles and Coordination Capabilities

N-cyano-N'-(3-pyridinyl)thiourea is a multifunctional ligand designed with specific donor atoms positioned to facilitate coordination with metal centers. Its structure incorporates a thiourea (B124793) backbone, a pyridinyl ring, and a cyano group, each contributing to its coordination versatility.

The thiourea moiety, with its sulfur and two nitrogen atoms, is a well-established coordinating group. nih.gov The sulfur atom is a soft donor, readily coordinating to soft metal ions, while the nitrogen atoms are harder donors. This duality allows for a range of coordination behaviors. The presence of the pyridinyl group introduces an additional nitrogen donor atom, expanding the potential coordination modes. The cyano group, with its nitrogen atom, can also participate in coordination, often acting as a bridging ligand. tandfonline.com

The electronic properties of these functional groups are also crucial. The electronegative cyano group influences the electron density distribution across the molecule, affecting the donor strength of the other atoms. tandfonline.com This interplay of steric and electronic factors governs the ligand's coordination preferences and the resulting geometry of the metal complexes.

Binding Modes and Chelation Behavior with Metal Centers

This compound exhibits a variety of binding modes, a consequence of its multiple potential donor sites. These include monodentate, bidentate, and bridging coordination.

In its simplest coordination mode, this compound can act as a monodentate ligand, binding to a metal center through either its sulfur or one of its nitrogen atoms. tandfonline.com Coordination through the sulfur atom of the thiourea group is common, particularly with soft metal ions. mdpi.com This type of interaction is often observed in complexes where other, stronger ligands occupy the remaining coordination sites of the metal.

Alternatively, monodentate coordination can occur through the nitrogen atom of the pyridinyl ring. The choice between sulfur and nitrogen coordination is influenced by several factors, including the nature of the metal ion (hard vs. soft acid-base principles), the steric bulk of other ligands, and the reaction conditions.

A more complex and often more stable mode of coordination is bidentate chelation, where the ligand binds to the metal center through two donor atoms simultaneously. For this compound, the most common bidentate mode is S,N-chelation, involving the sulfur atom of the thiourea group and one of the adjacent nitrogen atoms. tandfonline.com This forms a stable four-membered chelate ring.

Due to the non-equivalence of the two nitrogen atoms in the thiourea core, two isomeric forms of the S,N-chelated complex are possible:

Proximal isomer: Coordination involves the nitrogen atom closer to the pyridinyl group.

Distal isomer: Coordination involves the nitrogen atom further from the pyridinyl group and closer to the cyano group.

The formation of one isomer over the other can be influenced by steric hindrance and electronic effects. In some cases, a mixture of both isomers has been observed. tandfonline.com

The cyano group of this compound can act as a bridging ligand, linking two metal centers. In this mode, the nitrogen atom of the cyano group coordinates to a second metal ion, forming a cyano-bridged polynuclear complex. scielo.org.za This bridging functionality can lead to the formation of extended one-, two-, or three-dimensional structures. scielo.org.zaresearchgate.netajol.info

The formation of these bridged complexes is often achieved by reacting a pre-formed complex containing the this compound ligand with a second metal salt. The geometry and magnetic properties of these polynuclear complexes are of significant interest in materials science.

Synthesis and Characterization of Metal Complexes

A wide range of metal complexes of this compound and related thiourea derivatives have been synthesized and characterized. The synthesis typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govksu.edu.tr Microwave-assisted synthesis has also been employed for the preparation of some thiourea derivatives. nih.gov

Characterization of the resulting complexes is carried out using a variety of spectroscopic and analytical techniques, including:

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the C=S, C-N, and C≡N bonds. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complexes in solution.

X-ray Crystallography: To determine the solid-state structure of the complexes, providing precise information on bond lengths, bond angles, and coordination geometry. nih.govnih.gov

Elemental Analysis: To confirm the stoichiometry of the complexes. ksu.edu.tr

Molar Conductivity Measurements: To determine the electrolytic nature of the complexes. mdpi.com

Complexes of this compound and its derivatives have been prepared with a variety of transition metals, each exhibiting unique structural and electronic properties.

Copper(I) Complexes: Copper(I) complexes of thiourea derivatives have been synthesized and structurally characterized. For instance, the reaction of CuCN with various thioureas in aqueous sodium thiosulfate (B1220275) has yielded a family of cyanide, sulfur mixed-ligand copper(I) complexes. acs.org These complexes often feature polymeric structures with bridging cyanide and thiourea ligands.

Palladium(II) and Platinum(II) Complexes: Palladium(II) and Platinum(II) complexes of N,N-disubstituted-N'-acylthioureas have been synthesized and characterized. nih.govcore.ac.uk These complexes often exhibit a square-planar geometry, with the thiourea ligand coordinating in a bidentate O,S or S,N fashion. mdpi.comnih.govnih.gov The choice of coordination mode can be influenced by the reaction conditions, such as the presence or absence of a base. mdpi.com

Nickel(II) Complexes: Nickel(II) complexes of N-phosphorylated thioureas bearing a pyridyl substituent have been reported to coordinate in a tridentate manner through the pyridyl nitrogen, a thiourea nitrogen, and a phosphoryl oxygen atom. tandfonline.com Cyano-bridged nickel(II) complexes have also been synthesized, where the nickel atom is typically in a square-planar geometry, coordinated to the nitrogen atoms of the cyano groups. scielo.org.zaresearchgate.netajol.info

Ruthenium Complexes: Ruthenium complexes with thiourea derivatives have been explored, particularly half-sandwich arene ruthenium complexes. nih.govresearchgate.netmdpi.com These complexes can exhibit interesting bonding modes and have been investigated for their biological activity. nih.govresearchgate.netmdpi.com Trinuclear cyano-bridged ruthenium complexes have also been synthesized and characterized. vtt.fi

Zinc and Cobalt Complexes: Cyano-bridged complexes involving zinc and cobalt have been prepared using N,N-diethylthiourea as a ligand. scielo.org.zaresearchgate.netajol.info In these structures, the zinc or cobalt ions are often in an octahedral geometry, coordinated to bridging cyano groups and the thiourea ligand. Trinuclear cobalt complexes with bridging cyano ligands have also been reported. nih.gov

Table of Transition Metal Complexes with Thiourea Derivatives

MetalLigandCoordination ModeGeometryReference
Cu(I)Thiourea derivativesBridging S and CNPolymeric acs.org
Pd(II)N,N-disubstituted-N'-acylthioureasBidentate (O,S or S,N)Square-planar mdpi.comnih.govcore.ac.uknih.gov
Ni(II)N-phosphorylated thioureasTridentate (N,N,O)--- tandfonline.com
Ni(II)N,N-diethylthioureaBridging CNSquare-planar scielo.org.zaresearchgate.netajol.info
RuThiourea derivativesMonodentate or BidentateHalf-sandwich nih.govresearchgate.netmdpi.com
RuCyanideBridging CN--- vtt.fi
Pt(II)N,N-disubstituted-N'-acylthioureasBidentate (S,N)Square-planar mdpi.com
Zn(II)N,N-diethylthioureaBridging CNOctahedral scielo.org.zaresearchgate.netajol.info
Co(II)N,N-diethylthioureaBridging CNOctahedral scielo.org.zaresearchgate.netajol.info
Co(III)CyanideBridging CN--- nih.gov

Main Group Metal Complexes

The interaction of this compound with main group metal ions is an area that remains largely unexplored in the scientific literature. While extensive research exists on the coordination of thiourea and its derivatives with transition metals, specific studies detailing the synthesis and characterization of main group metal complexes with this compound are scarce. However, based on the known coordination preferences of the constituent functional groups, several potential binding modes can be postulated.

The soft sulfur donor of the thiocarbonyl group is expected to exhibit a strong affinity for softer main group metal ions such as Tl(I), Pb(II), and Bi(III). In contrast, the harder nitrogen atom of the pyridine (B92270) ring could preferentially coordinate to harder main group metal cations like those of the alkali and alkaline earth metals, as well as Al(III), Ga(III), and In(III). The nitrogen atoms of the thiourea moiety and the cyano group also present potential coordination sites, leading to a variety of possible complex structures.

It is conceivable that this compound could act as a monodentate ligand, coordinating through either the sulfur or the pyridinyl nitrogen atom. Bidentate coordination is also a strong possibility, potentially forming a chelate ring involving the sulfur and the pyridinyl nitrogen (S, N-coordination) or the sulfur and one of the thiourea nitrogens. Furthermore, the cyano group could act as a bridging ligand, leading to the formation of polynuclear or coordination polymer structures. The synthesis of such complexes would likely involve the reaction of a suitable main group metal salt with the ligand in an appropriate solvent.

Geometric Structures and Coordination Geometries of Complexes

The geometric structures and coordination geometries of metal complexes with this compound are anticipated to be diverse, dictated by the nature of the metal ion, its oxidation state, the stoichiometry of the reaction, and the coordination mode of the ligand.

The pyridyl substituent introduces the possibility of forming complexes with specific spatial arrangements. The planarity of the pyridine ring can influence the packing of the complexes in the solid state through π-π stacking interactions. Furthermore, the presence of the cyano group could facilitate the formation of extended networks through bridging interactions (M-N-C-R), leading to one-, two-, or three-dimensional coordination polymers.

Table 1: Potential Coordination Geometries of Main Group Metal Complexes with this compound

Metal Ion GeometryPotential Coordination Mode of LigandResulting Complex Geometry
TetrahedralMonodentate (S or N-pyridyl)[M(L)X₃]
TetrahedralBidentate (S, N-pyridyl)[M(L)₂X₂]
Square PlanarBidentate (S, N-pyridyl)[M(L)₂]
OctahedralMonodentate (S or N-pyridyl)[M(L)₂X₄] (cis/trans)
OctahedralBidentate (S, N-pyridyl)[M(L)₃] (fac/mer)

L = this compound; X = other ligands (e.g., halides, solvent molecules)

Electronic and Magnetic Properties of Metal-Thiourea Complexes

The electronic and magnetic properties of metal complexes are fundamentally linked to the nature of the metal ion and the ligand field it experiences. For main group metal complexes of this compound, the properties would be primarily determined by the electronic configuration of the metal ion.

Electronic Properties:

Main group metal ions typically have a closed-shell electronic configuration (d⁰ or d¹⁰). Consequently, their complexes are generally diamagnetic and colorless, unless charge transfer transitions occur. Charge transfer can happen from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT). Given the presence of π-systems in the pyridine ring and the cyano group, as well as the sulfur donor, rich electronic spectra could be expected.

Magnetic Properties:

As most main group metal ions are diamagnetic, their complexes with this compound are expected to be diamagnetic as well. uomustansiriyah.edu.iq This means they would be weakly repelled by a magnetic field. However, if a main group element with unpaired electrons were used (a rarer occurrence), or if the ligand itself were to exist in a radical form upon coordination, paramagnetic behavior could be observed. In such hypothetical cases, techniques like Electron Paramagnetic Resonance (EPR) spectroscopy and magnetic susceptibility measurements would be crucial for characterization. For typical closed-shell main group metal complexes, the magnetic moment would be expected to be zero. uomustansiriyah.edu.iq

Reactivity and Derivatization Pathways of N Cyano N 3 Pyridinyl Thiourea

Cyclization Reactions to Form Heterocyclic Systems

The N-cyanothiourea backbone is a versatile precursor for the synthesis of a wide array of heterocyclic compounds. The presence of multiple nucleophilic and electrophilic centers allows for various intramolecular and intermolecular cyclization reactions.

The synthesis of thiazole (B1198619) derivatives from thiourea (B124793) precursors is a well-established transformation in organic chemistry. nih.gov While specific studies detailing the cyclization of N-cyano-N'-(3-pyridinyl)thiourea to thiazoles are not extensively documented in the reviewed literature, the general reactivity of the thiourea moiety suggests its potential in this regard. For instance, the reaction of thiourea derivatives with α-haloketones is a common route to substituted thiazoles. quimicaorganica.org In the context of this compound, the thiourea sulfur atom can act as a nucleophile, attacking the electrophilic carbon of an α-haloketone, followed by cyclization and dehydration to yield a 2-aminothiazole (B372263) derivative.

The synthesis of pyrimidine (B1678525) and triazole derivatives from thiourea and cyano-functionalized precursors is also a common strategy in heterocyclic synthesis. acs.orgresearchgate.net The this compound molecule contains the necessary functionalities to participate in cyclocondensation reactions to form these heterocycles. For example, reaction with 1,3-dicarbonyl compounds could lead to the formation of pyrimidine rings. The cyano group can also be a key participant in the formation of fused pyrimidine systems. researchgate.net

The pyridinyl ring in this compound can also participate in ring annulation reactions, leading to the formation of fused heterocyclic systems. The nitrogen atom of the pyridine (B92270) ring can influence the reactivity of the ring carbons, making them susceptible to certain cyclization reactions. For instance, thieno[2,3-b]pyridines are a class of fused heterocycles that have been synthesized from substituted pyridines. researchgate.netguidechem.com While direct examples using this compound as a starting material are scarce, the general methodologies for the synthesis of such fused systems could potentially be applied.

Nucleophilic and Electrophilic Transformations at the Thiourea Core and Cyano Group

The thiourea core of this compound is rich in electron density, making it a potent nucleophile. The sulfur atom and the nitrogen atoms of the thiourea moiety can all participate in nucleophilic reactions. For example, the sulfur atom can be alkylated with various electrophiles. mdpi.comresearchgate.netnih.gov

The cyano group, on the other hand, is an electrophilic center and can undergo nucleophilic attack. It can also act as a nitrogen-centered nucleophile under certain conditions. The divergent reactivity of cyano groups in similar molecules has been observed, where they can react as either soft or hard nucleophiles depending on the electrophile.

Detailed studies on the specific nucleophilic and electrophilic transformations of this compound are limited. However, the known reactivity of the thiourea and cyano functionalities provides a framework for predicting its chemical behavior.

Functional Group Modifications on the Pyridinyl Ring

The pyridinyl ring of this compound can undergo various functional group modifications. The reactivity of the pyridine ring is influenced by the electron-withdrawing nature of the N-cyanothiourea substituent. Electrophilic aromatic substitution reactions on the pyridine ring are generally challenging but can be achieved under specific conditions. Nucleophilic aromatic substitution, particularly at positions activated by the ring nitrogen, is a more common transformation for pyridine derivatives.

While specific examples of functional group modifications on the pyridinyl ring of this compound are not well-documented, general methods for the modification of pyridine rings could be applicable. researchgate.netresearchgate.net

Supramolecular Assembly and Polymerization

The presence of hydrogen bond donors (N-H) and acceptors (C=S, C≡N, and the pyridine nitrogen) in this compound makes it a candidate for forming intricate supramolecular assemblies. The pyridine and cyano groups are known to participate in robust hydrogen bonding interactions, which can lead to the formation of well-defined one-, two-, or three-dimensional networks. nih.govresearchgate.net Specifically, the hydroxyl...pyridine and hydroxyl...cyano supramolecular synthons are well-studied, indicating the potential for this compound to form cocrystals and other supramolecular structures with appropriate partner molecules. nih.govresearchgate.net

The potential for polymerization of this compound has not been explored in the available literature. However, the presence of multiple reactive sites could, in principle, allow for polymerization under suitable conditions, for example, through reactions involving the thiourea or cyano groups.

Organocatalytic Applications of N Cyano N 3 Pyridinyl Thiourea Derivatives

Principles of Thiourea-Based Organocatalysis (e.g., Hydrogen Bond Donation)

The catalytic activity of thiourea (B124793) derivatives is primarily rooted in their function as potent hydrogen-bond donors. nih.gov The two N-H protons of the thiourea moiety can form a bidentate (two-point) hydrogen-bonding interaction with electrophilic substrates, particularly those containing carbonyl groups or nitro groups. wikipedia.org This interaction polarizes the substrate, increasing its electrophilicity and making it more susceptible to attack by a nucleophile. wikipedia.orgnih.gov Unlike covalent catalysis, this interaction is non-covalent, often referred to as "partial protonation". wikipedia.org

Thioureas are generally more acidic and stronger hydrogen-bond donors than their urea (B33335) counterparts. wikipedia.org This is attributed to the electronic properties influenced by the sulfur atom. wikipedia.org The effectiveness of the catalyst can be tuned by attaching electron-withdrawing groups to the thiourea backbone, which increases the acidity of the N-H protons and enhances its hydrogen-bonding capability. wikipedia.orgnih.gov

Many of the most effective thiourea organocatalysts are bifunctional, meaning they contain a second catalytic group in addition to the thiourea moiety. nih.govjst.go.jpbeilstein-journals.org This second group, often a Brønsted base like a tertiary amine, can activate the nucleophile simultaneously as the thiourea group activates the electrophile. nih.govjst.go.jp This cooperative mechanism, involving synchronous activation of both reacting partners, leads to significant rate acceleration and allows for high levels of stereocontrol in asymmetric reactions. nih.govjst.go.jp

Stereoselective Reactions Catalyzed by Chiral Thiourea Analogues

The incorporation of a chiral scaffold into the thiourea molecule allows for the creation of an asymmetric environment around the reaction center, guiding the approach of the nucleophile to the electrophile. nih.gov This has led to the development of a wide array of stereoselective reactions. Bifunctional chiral thiourea catalysts, which combine a hydrogen-bond donating thiourea with a basic amino group on a chiral backbone, are particularly effective in a range of asymmetric transformations. nih.govjst.go.jp These catalysts have been successfully applied in reactions such as Michael additions, aza-Henry reactions, and cyanosilylations. nih.govnih.gov

Asymmetric conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction. mdpi.com Chiral thiourea derivatives have emerged as powerful catalysts for this transformation, promoting the addition of various nucleophiles to α,β-unsaturated compounds like nitroalkenes. mdpi.comrsc.org

In a typical reaction, the thiourea catalyst activates the nitroalkene by hydrogen bonding to the nitro group, while a basic moiety on the catalyst, such as a primary or secondary amine, deprotonates the nucleophile (e.g., a ketone or malonate) to generate the active nucleophilic species. mdpi.com The chiral structure of the catalyst then directs the facial selectivity of the nucleophilic attack on the electrophile, resulting in a product with high enantiomeric excess. mdpi.com Chiral bifunctional thioureas derived from structures like 1,2-diaminocyclohexane have proven to be highly effective in these reactions. mdpi.com The mild, neutral conditions of these reactions tolerate a wide variety of functional groups, affording the Michael adducts in good yields and with high diastereo- and enantioselectivities. rsc.org

Catalyst TypeNucleophileElectrophileYield (%)Enantiomeric Excess (ee %)
Pyrrolidine-based thioureaKetonesNitroalkenesHighModerate to High
1,2-Diaminocyclohexane-derived thioureaAcetophenone derivativesβ-NitrostyrenesGood to ExcellentHigh
(R,R)-1,2-Diphenylethylenediamine-derived thioureaVariousNitroalkenesGood to ExcellentHigh

This table presents generalized findings on asymmetric conjugate additions catalyzed by various chiral thiourea derivatives. mdpi.comrsc.org

The enantioselective addition of cyanide to ketones is a crucial reaction for synthesizing cyanohydrins, which are valuable precursors to α-hydroxy acids and β-amino alcohols. nih.gov Chiral bifunctional amino-thiourea catalysts have been shown to be exceptionally effective for the cyanosilylation of a wide variety of ketones. nih.govnih.gov

The proposed mechanism involves a cooperative activation strategy. nih.govacs.orgorganic-chemistry.org The thiourea part of the catalyst activates the ketone electrophile through hydrogen bonding. nih.gov Simultaneously, the tertiary amine base activates the nucleophile, trimethylsilyl cyanide (TMSCN). nih.gov This dual activation within the chiral framework of the catalyst allows for highly organized transition states, leading to excellent stereoinduction. nih.govorganic-chemistry.org It has been observed that sterically hindered amine substituents on the catalyst can significantly increase both the reaction rate and the enantioselectivity, with one of the most effective catalysts achieving 97% enantiomeric excess. nih.govorganic-chemistry.org

Ketone SubstrateCatalyst Loading (mol %)Temperature (°C)ConversionEnantiomeric Excess (ee %)
Acetophenone5-78Complete97
Propiophenone5-78Complete96
2-Acetonaphthone5-78Complete98
Cyclopentanone5-78Complete91
Cyclohexanone5-78Complete90

Data compiled from studies on a chiral amino thiourea catalyst (specifically referred to as 3d in the source literature) for the cyanosilylation of various ketones. nih.govorganic-chemistry.org

Heterogeneous Catalysis Utilizing Thiourea-Grafted Materials (e.g., Metal-Organic Frameworks)

While homogeneous organocatalysts are highly effective, their separation from the reaction mixture can be challenging. To overcome this, catalysts can be immobilized on solid supports to create heterogeneous catalysts, which offer advantages like easy separation, recovery, and reusability. researchgate.netulakbim.gov.tr Thiourea-based catalysts have been successfully grafted onto various materials, including graphene oxide and metal-organic frameworks (MOFs). researchgate.netresearchgate.net

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their high surface area and tunable pore environments make them excellent platforms for supporting catalytic species. researchgate.net A thiourea derivative bearing a pyridine (B92270) group, such as N-cyano-N'-(3-pyridinyl)thiourea, can be incorporated into a MOF structure like MIL-101(Cr). researchgate.net This is achieved through the coordination of the pyridine nitrogen to the unsaturated metal sites within the MOF framework in a post-synthetic modification process. researchgate.net

These thiourea-grafted MOFs act as robust heterogeneous catalysts that combine the hydrogen-bond-donating ability of the thiourea with the Lewis acidity of the MOF's metal sites. researchgate.net This can lead to a synergistic catalytic effect. researchgate.net Such materials have been successfully used in reactions like Friedel-Crafts alkylations and Biginelli reactions, demonstrating better performance than the individual components and overcoming issues like self-aggregation that can decrease the reactivity of homogeneous H-bond-donating catalysts. researchgate.net The catalysts can be easily recovered by filtration and reused for several cycles without a significant loss in activity. ulakbim.gov.trscribd.com

Advanced Research Directions and Emerging Paradigms in N Cyano N 3 Pyridinyl Thiourea Chemistry

Exploration of Novel Synthetic Strategies for Enhanced Yields and Selectivity

The efficient and selective synthesis of N-cyano-N'-(3-pyridinyl)thiourea is paramount for its extensive study and application. While traditional methods for synthesizing functionalized thioureas often involve the reaction of an isothiocyanate with an amine or cyanamide (B42294), advanced strategies are being explored to improve reaction outcomes. tandfonline.com

One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) . MAOS has demonstrated the potential to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity for a variety of heterocyclic compounds, including pyridines and thiourea (B124793) derivatives. youtube.comnih.govnih.goveurekaselect.comresearchgate.net The mechanism of microwave heating, which involves direct interaction with polar molecules, can lead to rapid temperature increases and localized superheating, often resulting in different reaction pathways and improved efficiencies compared to conventional heating. youtube.com For the synthesis of this compound, this could translate to a more rapid and cleaner reaction, minimizing the formation of by-products.

Furthermore, the development of one-pot synthetic procedures represents a significant step towards process intensification and sustainability. tandfonline.com A one-pot synthesis involving the reaction of a phosphinyl chloride with ammonium (B1175870) thiocyanate (B1210189), followed by the in-situ reaction with 3-aminopyridine (B143674) and subsequent cyanation, could streamline the production of the target molecule, reducing waste and purification steps. tandfonline.com

The exploration of solid-supported synthesis offers another innovative approach. youtube.com By immobilizing one of the reactants on a solid support, such as alumina (B75360) or silica, reactions can be driven to completion with easier product isolation and purification. youtube.com This technique, combined with microwave irradiation, could offer a highly efficient and automatable route to this compound.

Synthetic StrategyPotential Advantages for this compoundKey Research Focus
Microwave-Assisted Organic Synthesis (MAOS) Reduced reaction times, increased yields, enhanced selectivity. youtube.comnih.govnih.govOptimization of solvent, temperature, and reaction time under microwave irradiation.
One-Pot Procedures Improved atom economy, reduced waste, simplified purification. tandfonline.comDevelopment of a sequential reaction cascade in a single vessel.
Solid-Supported Synthesis Simplified product isolation, potential for automation. youtube.comSelection of appropriate solid supports and linking strategies.
Mechanochemical Synthesis Solvent-free or low-solvent conditions, access to novel reaction pathways. researchgate.netInvestigation of ball-milling techniques for the solid-state synthesis of the target compound.

Design of Functional Materials Incorporating the Thiourea Scaffold

The unique structural features of this compound make it an excellent building block for the design of a wide array of functional materials. The thiourea moiety is known for its ability to form strong hydrogen bonds and coordinate with metal ions, while the pyridinyl and cyano groups offer additional sites for interaction and functionalization.

A significant area of research is the development of thiourea-based polymers and coordination polymers . nih.govrsc.org The bifunctional nature of this compound, with its hydrogen bond donors (N-H groups) and acceptors (S atom, N of pyridine (B92270), N of cyano), makes it an ideal candidate for supramolecular polymerization. Furthermore, its ability to coordinate with various metal ions through the sulfur and pyridine nitrogen atoms could be exploited to create metal-organic frameworks (MOFs) . nih.gov These materials could exhibit interesting properties for applications in gas storage, separation, and catalysis.

The development of self-healing polymers is another exciting frontier. Poly(thiourea-disulfide) elastomers have been shown to exhibit robust mechanical properties and self-healing capabilities due to the synergistic effect of dynamic disulfide bonds, thiourea hydrogen bonds, and other non-covalent interactions. rsc.org Incorporating the this compound unit into such polymer backbones could lead to materials with enhanced thermal stability and tunable self-healing characteristics.

Material TypePotential FunctionalityDesign Strategy
Coordination Polymers/MOFs Gas storage, separation, catalysis. nih.govCoordination of this compound with various metal ions.
Supramolecular Polymers Responsive materials, gels. acs.orgExploitation of hydrogen bonding and π-π stacking interactions.
Self-Healing Elastomers Increased material longevity, sustainability. rsc.orgIncorporation into polymer backbones with dynamic covalent and non-covalent bonds.
Corrosion Inhibitors Protection of metal surfaces. nih.govAdsorption of the thiourea derivative onto metal surfaces to form a protective layer.

Advanced Spectroscopic Techniques for Dynamic and Mechanistic Studies

To fully harness the potential of this compound, a deep understanding of its dynamic behavior and reaction mechanisms is crucial. Advanced spectroscopic techniques offer powerful tools to probe these aspects at a molecular level.

In-situ spectroscopy , particularly Fourier-transform infrared (FTIR) and Raman spectroscopy, allows for real-time monitoring of chemical reactions. researchgate.netmt.comspectroscopyonline.comyoutube.com By observing the changes in vibrational modes of the cyano, thiocarbonyl, and pyridine groups as a reaction progresses, detailed kinetic and mechanistic information can be obtained. youtube.com This is invaluable for optimizing synthetic procedures and understanding the formation of transient intermediates.

Two-dimensional infrared (2D-IR) spectroscopy is a powerful technique for elucidating conformational dynamics and hydrogen-bonding interactions. nih.gov For this compound, 2D-IR could be used to study the dynamics of tautomerism between the thione and thiol forms, as well as the formation and breaking of intra- and intermolecular hydrogen bonds, which are critical to its function in catalysis and molecular recognition. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structural elucidation. Advanced NMR techniques, such as variable temperature NMR and diffusion-ordered spectroscopy (DOSY), can provide insights into dynamic processes like cis-trans isomerism around the C-N bonds of the thiourea group and the formation of supramolecular assemblies. nih.gov

Spectroscopic TechniqueInformation GainedApplication to this compound
In-situ FTIR/Raman Reaction kinetics, intermediate identification. mt.comspectroscopyonline.comyoutube.comMonitoring synthesis, studying catalytic cycles.
2D-IR Spectroscopy Conformational dynamics, hydrogen bond lifetimes. nih.govProbing tautomerism and solvent interactions.
Advanced NMR Dynamic equilibria, supramolecular structures. nih.govCharacterizing isomeric forms and self-assembly.

Theoretical Insights into Complex Chemical Phenomena and Reaction Mechanisms

Computational chemistry provides a powerful lens through which to understand the intricate electronic structure and reactivity of this compound. Density Functional Theory (DFT) calculations are particularly well-suited for this purpose, offering a balance between accuracy and computational cost.

DFT can be employed to calculate a wide range of molecular properties, including optimized geometries, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties such as HOMO and LUMO energy levels. ijcce.ac.iryoutube.com This information is crucial for predicting the molecule's reactivity, stability, and potential for use in electronic devices. researchgate.net

Furthermore, DFT calculations can be used to model reaction pathways and transition states, providing a detailed understanding of reaction mechanisms. nih.govmdpi.comresearchgate.net For example, the mechanism of its synthesis or its role in a catalytic cycle can be elucidated, guiding the design of more efficient processes. Molecular dynamics (MD) simulations, often in conjunction with DFT, can be used to study the dynamic behavior of the molecule in solution, including its conformational changes and interactions with solvent molecules. nih.govresearchgate.net

Computational MethodKey InsightsRelevance to this compound
Density Functional Theory (DFT) Electronic structure, reactivity, spectroscopic properties. ijcce.ac.iryoutube.comacs.orgPredicting reaction outcomes, understanding spectroscopic data.
Time-Dependent DFT (TD-DFT) Electronic absorption and emission spectra. ijcce.ac.irDesigning molecules with specific optical properties.
Molecular Dynamics (MD) Simulations Conformational dynamics, solvation effects. nih.govresearchgate.netUnderstanding behavior in solution and in materials.
Quantitative Structure-Activity Relationship (QSAR) Correlation of structure with activity. nih.govmdpi.comGuiding the design of derivatives with enhanced properties.

Interdisciplinary Approaches in Thiourea Research (e.g., Sensing, Materials Science)

The versatile nature of the this compound scaffold lends itself to a wide range of interdisciplinary applications, particularly in the fields of chemical sensing and materials science.

The thiourea moiety is a well-established hydrogen-bond donor for anion recognition . researchgate.netnih.govacs.orgdigitellinc.comdocumentsdelivered.com The N-H protons of this compound can form strong hydrogen bonds with various anions, leading to a detectable signal, such as a color change (colorimetric sensor) or a change in fluorescence (fluorescent sensor). The presence of the pyridinyl and cyano groups can be used to tune the selectivity and sensitivity of the sensor. nih.govacs.org Research in this area would involve synthesizing derivatives and studying their binding properties with different anions using techniques like UV-vis and fluorescence spectroscopy. nih.govacs.org

In materials science , beyond the polymers and MOFs mentioned earlier, this compound could be explored as a component in various advanced materials. Its ability to coordinate with metal ions makes it a candidate for use as a ligand in the synthesis of nanoparticles or as a component in redox-active materials . nih.govmdpi.com The cyano group is a strong electron-withdrawing group, which can be used to tune the electronic properties of organic semiconductors. researchgate.net Therefore, incorporating this unit into larger conjugated systems could lead to novel materials for organic electronics.

Interdisciplinary FieldApplicationResearch Focus
Chemical Sensing Anion and cation detection. researchgate.netnih.govacs.orgdigitellinc.comdocumentsdelivered.comnih.govSynthesis of derivatives with chromogenic or fluorogenic groups for selective sensing.
Materials Science Organic electronics, functional polymers. rsc.orgresearchgate.netIncorporation into conjugated systems for tuning electronic properties.
Catalysis Organocatalysis. nih.govUse as a hydrogen-bond donor catalyst in various organic transformations.
Supramolecular Chemistry Self-assembly, molecular recognition. nih.govacs.orgDesign of complex, functional architectures based on non-covalent interactions.

Q & A

Q. What are the optimized synthetic routes for N-cyano-N'-(3-pyridinyl)thiourea, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a two-step process:

Step 1: React 3-aminopyridine with cyanogen bromide or a cyanating agent to form the cyanoamine intermediate.

Step 2: Couple the intermediate with thiophosgene or a thiocarbonyl donor under inert conditions (e.g., nitrogen atmosphere) .

  • Critical Parameters:
    • Temperature: Excessively high temperatures (>60°C) may lead to decomposition of the thiourea moiety.
    • Solvent: Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency compared to chlorinated solvents .
    • Yield Optimization: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >85% purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • FT-IR: Confirm the presence of ν(C≡N) at ~2200 cm⁻¹ and ν(C=S) at ~1250 cm⁻¹ .
  • NMR:
    • ¹H NMR: Pyridinyl protons appear as a multiplet at δ 7.2–8.5 ppm.
    • ¹³C NMR: Thiourea carbonyl (C=S) resonates at δ 180–185 ppm .
  • X-ray Diffraction: Resolve intramolecular hydrogen bonds (e.g., N–H···N) and planarity of the thiourea core, with bond angles close to 120° .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability: Decomposes above 150°C, as shown by TGA-DSC analysis. Store at 4°C in amber vials to prevent photodegradation .
  • Hydrolytic Sensitivity: Susceptible to hydrolysis in aqueous acidic/basic media (pH <3 or >10), forming cyanamide and 3-pyridinylamine byproducts. Use anhydrous solvents for long-term storage .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • DFT Calculations (B3LYP/6-31G(d,p)):
    • HOMO-LUMO Gap: A narrow gap (~3.2 eV) suggests high reactivity toward electrophiles.
    • Electrostatic Potential Maps: Highlight nucleophilic regions at the pyridinyl nitrogen and thiourea sulfur .
  • Applications: Predict regioselectivity in coordination chemistry (e.g., metal-binding at S and N sites) .

Q. What crystallographic insights explain the biological activity of this compound derivatives?

Methodological Answer:

  • Single-Crystal X-ray Analysis:
    • Intramolecular H-Bonding: Stabilizes the thiourea conformation, enabling interactions with biological targets (e.g., enzyme active sites) .
    • S···π Interactions: Between the thiourea sulfur and aromatic residues in proteins, enhancing binding affinity .
  • Case Study: Analogous compounds (e.g., N-benzoyl derivatives) inhibit tyrosine kinases via π-stacking with ATP-binding pockets .

Q. How can researchers resolve contradictions in reported bioactivity data for thiourea derivatives?

Methodological Answer:

  • Data Triangulation:
    • Assay Variability: Compare results across enzyme inhibition (IC₅₀), cytotoxicity (MTT assay), and in silico docking studies .
    • Structural Modifications: Test derivatives with substituted pyridinyl or cyanoguanidine groups to isolate pharmacophores .
  • Example: Discrepancies in antifungal activity (MIC values) were resolved by standardizing fungal strains and culture media .

Q. What advanced analytical techniques characterize the degradation pathways of this compound in environmental matrices?

Methodological Answer:

  • LC-HRMS: Identify degradation products (e.g., cyanamide) with m/z 125.0485 [M+H]⁺.
  • Isotopic Labeling: Use ¹⁵N-labeled analogs to trace nitrogen migration during photolysis .
  • Ecotoxicity Assessment: Combine with zebrafish embryo assays to evaluate teratogenicity of degradation byproducts .

Q. How do steric and electronic effects influence the coordination chemistry of this compound with transition metals?

Methodological Answer:

  • Experimental Design:
    • Metal Salts: React with Co(II), Ni(II), or Cu(II) in ethanol/water mixtures.
    • Spectroscopic Analysis: UV-Vis (d-d transitions) and EPR confirm octahedral or square-planar geometries .
  • Electronic Effects: The electron-withdrawing cyano group reduces electron density at the thiourea sulfur, favoring softer metal ions (e.g., Cu⁺) .

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